molecular formula C20H19FN6O B303760 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303760
M. Wt: 378.4 g/mol
InChI Key: WNXFBHXHAVLWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. The compound has also been found to possess potent antimicrobial and antifungal activities. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potent pharmacological activity. The compound has been found to exhibit significant anticancer, antitumor, antimicrobial, and antifungal activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and evaluated.

Future Directions

There are several future directions for research on 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of novel drug formulations and delivery systems that can enhance the therapeutic efficacy and reduce the toxicity of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential interactions with other drugs and signaling pathways. Additionally, there is a need for further studies to evaluate the safety and efficacy of the compound in clinical trials and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 4-fluoroaniline with 1,2,4-triazole-3-carboxaldehyde to form a Schiff base. The Schiff base is then reacted with dimethyl acetylenedicarboxylate to form the corresponding quinoline derivative. The final product is obtained by reacting the quinoline derivative with ammonia and cyanogen bromide.

Scientific Research Applications

2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit significant anticancer, antitumor, antimicrobial, and antifungal activities. The compound has also been found to possess potent antioxidant and anti-inflammatory properties.

properties

Product Name

2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H19FN6O/c1-20(2)7-14-17(15(28)8-20)16(11-3-5-12(21)6-4-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26)

InChI Key

WNXFBHXHAVLWCR-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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